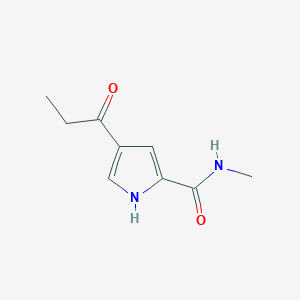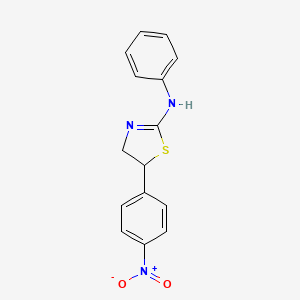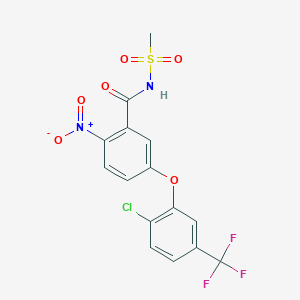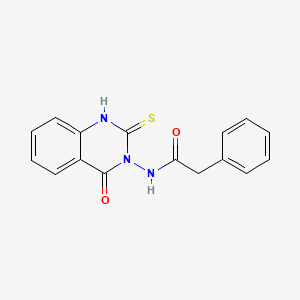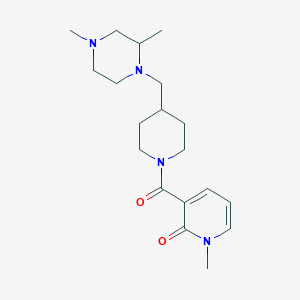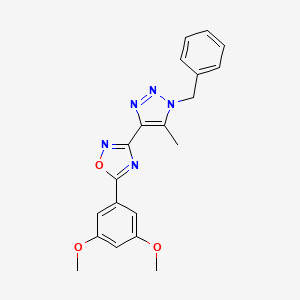![molecular formula C25H20FN3O3 B2502036 1-(4-氟苯基)-7,8-二甲氧基-3-(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 932280-65-4](/img/structure/B2502036.png)
1-(4-氟苯基)-7,8-二甲氧基-3-(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of organic electronics and sensing. Pyrazoloquinoline derivatives exhibit a range of photophysical properties that make them suitable for use as fluorescent molecular sensors and in light-emitting devices .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazoloquinoline core followed by the introduction of various substituents that can alter the compound's properties. For example, the synthesis of 1-hydroxypyrazoloquinolines has been achieved through a sequence of reactions starting from 1-benzyloxypyrazole, with the pyridine ring being formed via cyclization of a formyl group with an amino or iminophosphorane group . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, with the introduction of methoxy and fluorophenyl groups to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline moiety. The introduction of various substituents, such as methoxy and fluorophenyl groups, can significantly influence the electronic distribution within the molecule, affecting its photophysical properties . The specific electronic effects of the substituents on the compound would likely be similar, with the potential for intramolecular charge transfer and altered electron distribution.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can participate in a variety of chemical reactions, including protonation and deprotonation processes that can affect their fluorescence properties. For instance, the fluorescence of certain pyrazoloquinoline derivatives is quenched in the presence of protic acids but is stable in organic solvents and in the presence of weak acids and bases. This quenching process is reversible, indicating the potential for these compounds to be used in pH sensing applications . The compound may exhibit similar behavior in response to changes in the chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. These compounds are known for their solvatochromic behavior, where changes in solvent polarity can lead to shifts in their photoluminescent spectra. Methoxy and carboethoxy derivatives of pyrazoloquinoline, for example, show strong solvatochromism and electron transfer effects, which are important for their applications in electroluminescent devices . The compound "1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline" would likely exhibit similar solvatochromic properties and could be a candidate for use in organic electronics due to its potential for strong electron transfer effects and tunable emission properties.
科学研究应用
荧光应用和传感器开发
喹啉衍生物,包括吡唑并[3,4-b]喹啉衍生物,以其高效的荧光特性而闻名。它们广泛应用于生物化学和医学,用于研究各种生物系统。基于这些衍生物的稠合芳香体系的荧光团由于在有机溶剂和水溶液中都具有稳定的荧光,即使在存在质子给体(如 HCl)的情况下,也被应用于发光器件中。它们在质子酸存在下的荧光猝灭过程是可逆的,这使得它们适用于荧光研究的可逆猝灭应用(Linping Mu 等,2010 年;M. Mac 等,2010 年)。
超分子化学
对二氢苯并吡唑并喹啉中超分子聚集的研究突出了喹啉衍生物在超分子化学领域的潜力。这些化合物在其超分子聚集体中表现出不同的维数,这受取代模式的影响。这种结构变化为设计具有特定性质的分子组装体提供了见解(J. Portilla 等,2005 年)。
合成和化学转化
对喹啉衍生物的合成和转化的研究揭示了它们在化学反应中的多功能性。这些研究为开发新的合成途径和增强对它们化学行为的理解提供了基础知识。有效的合成方法对于大规模生产这些化合物至关重要,这对于它们在各个研究领域的应用至关重要(I. Aleksanyan 等,2013 年;Markus Bänziger 等,2000 年)。
光物理和电化学性质
研究氟对吡唑并[3,4-b]喹啉衍生物的光物理和电化学性质的影响表明,氟原子的引入可以显着改变它们的性质。这些改性包括荧光量子效率、HOMO 和 LUMO 能级以及吸收带位置的变化,这使得这些衍生物成为材料科学和传感器开发进一步研究的有趣候选物(P. Szlachcic 等,2018 年)。
属性
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-30-18-10-4-15(5-11-18)24-20-14-27-21-13-23(32-3)22(31-2)12-19(21)25(20)29(28-24)17-8-6-16(26)7-9-17/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWATFFVIBZPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)

